1,3-Dihydroimidazol-2-one
Overview
Description
1,3-Dihydroimidazol-2-one, also known as imidazolidinone, is a heterocyclic organic compound with the molecular formula C3H4N2O. It is a derivative of imidazole and features a five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1,3-Dihydroimidazol-2-one primarily targets the CD38 enzyme . CD38 is a multifunctional enzyme that plays a crucial role in the regulation of intracellular calcium concentration and is involved in various physiological functions such as immune response, insulin secretion, and cell adhesion .
Mode of Action
This compound interacts with CD38 by directly inhibiting its hydrolase and cyclase activities . This inhibition is achieved through a reversible non-competitive mechanism . The compound’s this compound group is the main functional group responsible for this inhibition .
Biochemical Pathways
The inhibition of CD38 by this compound impacts the purine metabolic pathways . By limiting the degradation of nicotinamide adenine dinucleotide (NAD+), it controls the availability of NAD+ . NAD+ is a crucial coenzyme involved in various biochemical reactions, including energy metabolism and DNA repair.
Result of Action
The inhibition of CD38 by this compound results in the control of NAD+ availability . This control can influence various cellular processes, including energy metabolism and DNA repair. Moreover, it can impact the innate immune response .
Biochemical Analysis
Biochemical Properties
1,3-Dihydroimidazol-2-one has been found to interact with CD38, a major enzyme responsible for NAD+ degradation . This interaction is non-competitive and reversible, thereby limiting NAD+ degradation . The main functional group for CD38 inhibition is this compound .
Cellular Effects
The interaction of this compound with CD38 has significant effects on cellular processes. By inhibiting CD38, it increases NAD+ availability, which is crucial for various cellular functions . Moreover, it prevents crude lipopolysaccharide (cLPS)-induced systemic inflammation and monosodium urate (MSU) crystal-induced peritonitis in mice by interacting with CD38 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by directly inhibiting the hydrolase and cyclase activities of CD38 . This inhibition is non-competitive and reversible, leading to an increase in NAD+ availability .
Metabolic Pathways
This compound is involved in purine metabolic pathways . It interacts with CD38, a major enzyme responsible for NAD+ degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroimidazol-2-one can be synthesized through several methods. One common approach involves the condensation of urea with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring .
Another method involves the reaction of potassium cyanate with ethylenediamine under acidic conditions. This reaction also leads to the formation of this compound through cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the aforementioned synthetic routes are employed. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroimidazol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinedione.
Reduction: Reduction reactions can convert it to imidazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazolidinedione
Reduction: Imidazolidine
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydroimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and resins, as well as in the formulation of agrochemicals
Comparison with Similar Compounds
Similar Compounds
Imidazole: A parent compound with a similar ring structure but without the oxygen atom.
Imidazolidine: A reduced form of 1,3-dihydroimidazol-2-one.
Imidazolidinedione: An oxidized form of this compound.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic substitutions, sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dihydroimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICIYIDUYNFPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207910 | |
Record name | 4-Imidazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5918-93-4 | |
Record name | 1,3-Dihydro-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5918-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imidazolin-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imidazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C658O375NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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